2-(Butylamino)-1,1-bis(4-chlorophenyl)-1-ethanol
Overview
Description
MMV665929 is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is known for its unique structure and properties, making it a subject of interest for chemists, biologists, and medical researchers.
Preparation Methods
The synthesis of MMV665929 involves several steps, including the use of specific reagents and reaction conditions. The preparation methods typically include:
Synthetic Routes: The synthesis of MMV665929 involves the use of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of MMV665929 involves scaling up the laboratory synthesis methods to produce larger quantities.
Chemical Reactions Analysis
MMV665929 undergoes various chemical reactions, including:
Oxidation: MMV665929 can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: The compound can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: MMV665929 can participate in substitution reactions, where one functional group is replaced by another.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
MMV665929 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of MMV665929 involves its interactions with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or biological effects . The specific molecular targets and pathways involved depend on the context in which MMV665929 is used .
Comparison with Similar Compounds
MMV665929 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as MMV665830, MMV665827, and MMV665923 share structural similarities with MMV665929.
Uniqueness: MMV665929 is unique due to its specific chemical structure and the particular effects it exerts on molecular targets.
Properties
IUPAC Name |
2-(butylamino)-1,1-bis(4-chlorophenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO/c1-2-3-12-21-13-18(22,14-4-8-16(19)9-5-14)15-6-10-17(20)11-7-15/h4-11,21-22H,2-3,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNENUMVAFKDMEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501167284 | |
Record name | α-[(Butylamino)methyl]-4-chloro-α-(4-chlorophenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501167284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321432-91-1 | |
Record name | α-[(Butylamino)methyl]-4-chloro-α-(4-chlorophenyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321432-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[(Butylamino)methyl]-4-chloro-α-(4-chlorophenyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501167284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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